3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a pyridin-3-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through various cyclization reactions.
Introduction of the pyridin-3-ylmethylamino group: This step often involves nucleophilic substitution reactions where a pyridin-3-ylmethylamine reacts with a suitable electrophile on the cyclohexene ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions might convert the cyclohexene ring to a cyclohexane ring.
Substitution: Various substitution reactions can occur, especially at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a fully saturated cyclohexane derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Pyridin-2-ylmethyl)amino]cyclohex-2-en-1-one
- 3-[(Pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one
- 3-[(Pyridin-3-ylmethyl)amino]cyclohexan-1-one
Uniqueness
3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one is unique due to the specific positioning of the pyridin-3-ylmethylamino group on the cyclohexene ring, which can influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H14N2O/c15-12-5-1-4-11(7-12)14-9-10-3-2-6-13-8-10/h2-3,6-8,14H,1,4-5,9H2 |
InChI Key |
MMUAQFFACDJHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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